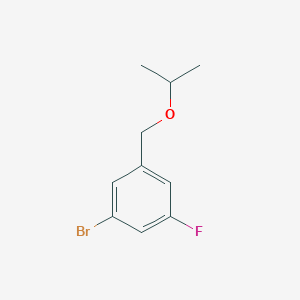
1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene
Übersicht
Beschreibung
1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene is a useful research compound. Its molecular formula is C10H12BrFO and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Bromo-3-fluoro-5-(isopropoxymethyl)benzene is a halogenated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C₉H₈BrF
- Molecular Weight : 215.06 g/mol
- Structural Characteristics : The compound features a bromine atom and a fluorine atom on a benzene ring, along with an isopropoxymethyl substituent, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially influencing metabolic pathways.
- Receptor Binding : Its structural characteristics allow for binding to specific receptors, which may modulate physiological responses.
- Electrophilic Aromatic Substitution : The halogen atoms enhance the compound's electrophilic nature, facilitating reactions that lead to the formation of bioactive derivatives.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain cytochrome P450 enzymes:
- CYP1A2 Inhibition : This enzyme is involved in drug metabolism, and inhibition may affect the pharmacokinetics of co-administered drugs.
- CYP2C9 Inhibition : Similar effects on drug metabolism have been observed with this enzyme.
Antimicrobial Activity
Case studies have reported antimicrobial properties linked to derivatives of this compound. The presence of halogen substituents appears to enhance efficacy against various bacterial strains compared to non-halogenated analogs.
Anticancer Properties
Certain derivatives of this compound have shown promise in inducing apoptosis in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cell death pathways.
Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that halogenation plays a crucial role in enhancing antimicrobial potency.
Study 2: Anticancer Activity
In vitro experiments revealed that specific derivatives could induce apoptosis in breast cancer cell lines. Mechanistic studies suggested that these compounds activate ROS-dependent pathways, leading to increased cell death rates.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound | CYP1A2 Inhibition | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 1-Bromo-3-chloro-5-fluorobenzene | No | Moderate | Limited |
| 1-Bromo-3-chloro-5-bromobenzene | Yes | Low | Moderate |
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-5-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKPTHOWZKEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















